3-Aminopentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRURJKLPJVRQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

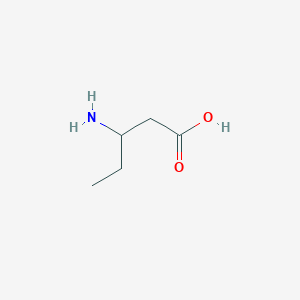

Canonical SMILES |

CCC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563412 |

Source

|

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18664-78-3, 186364-78-3 |

Source

|

| Record name | 3-Aminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186364-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18664-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, also known as β-aminopentanoic acid, is a non-proteinogenic β-amino acid that has garnered interest in various scientific fields, including medicinal chemistry and drug development. Its structure, featuring an amino group at the β-position relative to the carboxyl group, imparts unique conformational properties and biological activities compared to its α-amino acid counterparts. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. The information is presented to support research and development activities involving this compound.

Core Chemical Properties

This compound is a chiral molecule that can exist as a racemic mixture or as individual (R) and (S) enantiomers. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | β-Aminopentanoic acid, 3-Aminovaleric acid | [2] |

| CAS Number | 18664-78-3 (racemic) | [1][3][4][5] |

| 131347-76-7 ((R)-enantiomer) | [6] | |

| 14389-77-6 ((S)-enantiomer) | [7] | |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Physical State | Solid | [8] |

| Boiling Point | 230.1 ± 23.0 °C (Predicted) | [9] |

| pKa | 3.80 ± 0.10 (Predicted) | [9] |

| Solubility | Soluble in water ((R)-enantiomer) | [6] |

Synthesis and Reactions

Synthesis of this compound

Chemical Reactivity

As an amino acid, this compound exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

-

Amine Group Reactions: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form Schiff bases.

-

Carboxylic Acid Group Reactions: The carboxylic acid group can be converted to esters, amides, and acid halides.

-

Intramolecular Reactions: Due to the proximity of the amino and carboxyl groups, intramolecular cyclization to form a β-lactam is a potential reaction under appropriate conditions.

General reactions of amino acids such as transamination, deamination, and decarboxylation are also applicable to this compound.[12] Transamination involves the transfer of the amino group to an α-keto acid, a key process in amino acid metabolism. Deamination is the removal of the amino group, which can occur oxidatively or non-oxidatively. Decarboxylation leads to the removal of the carboxyl group, producing biogenic amines.[12]

Biological Significance and Signaling Pathways

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation.[9] They are utilized in the development of drugs and for molecular recognition.

While specific signaling pathways directly involving this compound have not been detailed in the available literature, the broader class of amino acids is known to be a potent regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway .[13][14][15] The mTOR complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids.[13][16] This regulation is crucial for processes such as protein synthesis and autophagy.[16] The general mechanism involves the sensing of amino acid availability, which leads to the activation of mTORC1.[13]

Given the structural similarity of this compound to other biologically active amino acids, it is plausible that it could interact with amino acid sensing and signaling pathways. However, further research is required to elucidate its specific roles.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the searched literature. However, standard methods can be applied.

Determination of Melting Point

The melting point of a solid compound like this compound can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be used to determine the melting parameters.[17]

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally by titration. A solution of the amino acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points. For molecules with multiple ionizable groups, computational chemistry methods can also be used to predict the pKa values.[18]

Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and a general experimental workflow relevant to the study of this compound.

Caption: A generalized synthetic pathway to this compound.

References

- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Aminopentanoic acid | 131347-76-7 [chemicalbook.com]

- 3. 3-AMINO-PENTANOIC ACID | 18664-78-3 [chemicalbook.com]

- 4. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 9. (R)-3-Aminopentanoic acid price,buy (R)-3-Aminopentanoic acid - chemicalbook [chemicalbook.com]

- 10. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Synthesis of (S)-3-Aminopentanoic Acid: An In-depth Technical Guide

Introduction

(S)-3-Aminopentanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its stereospecific structure is crucial for the biological activity of many pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-3-Aminopentanoic acid, focusing on asymmetric synthesis, enzymatic resolution, and classical chiral resolution. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This strategy involves the direct formation of the desired (S)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary. Asymmetric conjugate addition is a prominent method in this category.

-

Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes to separate a racemic mixture of 3-aminopentanoic acid or its derivatives. Kinetic resolution, where one enantiomer is preferentially transformed by an enzyme, is a common approach.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Asymmetric Synthesis via Conjugate Addition

Asymmetric conjugate addition, specifically the Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for establishing the stereocenter at the C3 position of the pentanoic acid backbone. The use of a chiral catalyst, often a metal complex with a chiral ligand, is essential to control the stereochemical outcome of the reaction.

A representative workflow for this approach is the rhodium-catalyzed asymmetric conjugate addition of a nitrogen source to an α,β-unsaturated ester.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%) in a suitable anhydrous solvent (e.g., THF). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the α,β-unsaturated ester (e.g., ethyl crotonate, 1.0 eq) in the same anhydrous solvent.

-

Addition of Nucleophile: Add the nitrogen source (e.g., benzylamine, 1.2 eq) to the solution of the unsaturated ester.

-

Initiation of Reaction: Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the resulting crude β-amino ester by column chromatography on silica (B1680970) gel.

-

Hydrolysis: Dissolve the purified β-amino ester in a mixture of a suitable solvent (e.g., methanol) and aqueous acid (e.g., 6M HCl). Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC or HPLC).

-

Isolation of Product: Cool the reaction mixture and concentrate under reduced pressure to remove the organic solvent. Adjust the pH of the aqueous solution to isoelectric point (around pH 6-7) with a suitable base (e.g., NaOH). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to afford (S)-3-Aminopentanoic acid.

| Parameter | Value |

| Typical Yield | 70-90% |

| Enantiomeric Excess (ee) | >95% |

| Key Reagents | Rhodium precursor, Chiral phosphine (B1218219) ligand, α,β-Unsaturated ester, Nitrogen source |

| Solvent | Anhydrous THF, Dioxane |

| Temperature | Room Temperature to 60 °C |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. This process relies on the ability of an enzyme, typically a lipase (B570770) or a protease, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-3-Aminopentanoic acid, the kinetic resolution of a racemic ester derivative is a common strategy.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Prepare a racemic mixture of ethyl 3-aminopentanoate.

-

Reaction Setup: In a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0), suspend the racemic ethyl 3-aminopentanoate.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) to the reaction mixture.

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Acidify the filtrate to a low pH (e.g., pH 2) with an acid like HCl. Extract the unreacted (R)-ethyl 3-aminopentanoate with an organic solvent (e.g., ethyl acetate).

-

Isolation of (S)-Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of this compound (around pH 6-7) to precipitate the (S)-3-Aminopentanoic acid.

-

Purification: Collect the precipitated (S)-3-Aminopentanoic acid by filtration, wash with cold water, and dry under vacuum. The enantiomeric purity can be determined by chiral HPLC.

| Parameter | Value |

| Theoretical Max. Yield | 50% |

| Enantiomeric Excess (ee) | >99% |

| Key Reagents | Racemic ethyl 3-aminopentanoate, Immobilized Lipase (e.g., CALB) |

| Solvent | Aqueous buffer, often with a co-solvent |

| Temperature | 30-50 °C |

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of a racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable hot solvent, such as ethanol (B145695) or a mixture of ethanol and water. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 1.0 eq) in the same hot solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add a base (e.g., a dilute solution of NaOH or ammonia) to neutralize the resolving agent and liberate the free amino acid.

-

Isolation of (S)-3-Aminopentanoic Acid: Adjust the pH of the aqueous solution to the isoelectric point of this compound (around pH 6-7). The enantiomerically enriched (S)-3-aminopentanoic acid will precipitate.

-

Purification and Analysis: Collect the product by filtration, wash with cold water, and dry under vacuum. Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

| Parameter | Value |

| Theoretical Max. Yield | 50% |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

| Key Reagents | Racemic this compound, Chiral resolving agent (e.g., (R)-(-)-mandelic acid, tartaric acid derivatives) |

| Solvent | Ethanol, Methanol, Water, or mixtures thereof |

| Procedure | Fractional crystallization |

Conclusion

The synthesis of enantiomerically pure (S)-3-Aminopentanoic acid is achievable through several distinct and effective methodologies. The choice of the optimal synthetic route depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the available laboratory equipment. Asymmetric synthesis offers a direct and potentially more atom-economical approach, while enzymatic and chiral resolution methods provide robust and highly selective alternatives for separating racemic mixtures. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their specific needs in the synthesis of this important chiral building block.

An In-Depth Technical Guide to the Stereoisomers of 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, possesses a chiral center at the third carbon, giving rise to two stereoisomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The spatial arrangement of the amino group confers distinct chemical and biological properties upon each enantiomer. This technical guide provides a comprehensive overview of the synthesis, separation, and biological significance of these stereoisomers, tailored for professionals in pharmaceutical research and development.

Physicochemical Properties

The fundamental physicochemical properties of the (R) and (S) enantiomers of this compound are summarized in the table below. These properties are identical for both enantiomers due to their mirror-image relationship.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 117.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number (R) | 131347-76-7 | --INVALID-LINK-- |

| CAS Number (S) | 14389-77-6 | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for elucidating the specific biological roles of each stereoisomer and for the development of stereospecific pharmaceuticals. This can be achieved through two primary strategies: asymmetric synthesis, which directly produces a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

While a specific, detailed protocol for the asymmetric synthesis of this compound is not extensively documented in readily available literature, general methodologies for the enantioselective synthesis of β-amino acids can be adapted. One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Conceptual Workflow for Asymmetric Synthesis:

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers can be effectively achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely employed technique.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general guideline for the chiral resolution of racemic this compound. Optimization of specific parameters may be required based on the available instrumentation and desired purity.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Stationary Phase (CSP): CHIRALPAK® ZWIX(-), or a similar zwitterionic CSP

-

Mobile Phase A: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)

-

Mobile Phase B: Water/Acetonitrile (10/90 v/v) containing 25 mM TEA and 50 mM AcOH

-

Racemic this compound standard

-

Solvents for sample preparation (e.g., mobile phase)

Procedure:

-

Column Equilibration: Equilibrate the CHIRALPAK® ZWIX(-) column with the chosen mobile phase (A or B) at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a known concentration.

-

Injection: Inject a defined volume of the sample onto the HPLC system.

-

Chromatographic Separation: Elute the sample isocratically with the chosen mobile phase.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Expected Results: Under optimized conditions, a baseline separation of the two enantiomers should be achieved. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.

Logical Workflow for Chiral Resolution:

Biological Activity

The stereochemistry of amino acids is paramount in determining their biological function, as interactions with chiral biological macromolecules such as enzymes and receptors are highly specific. While detailed quantitative data for the individual stereoisomers of this compound are sparse in the literature, it is generally accepted that one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.

A study on the enantiomers of a related compound, 4-aminopentanoic acid, demonstrated stereospecific effects on the GABAergic system in the brain.[2] The (R)-enantiomer showed greater uptake into synaptosomes and a more pronounced effect on GABA levels compared to the (S)-enantiomer, suggesting it may act as a false neurotransmitter.[2] This highlights the critical importance of evaluating the biological activity of individual stereoisomers.

Signaling Pathway Context (Hypothetical):

Given the potential interaction of amino acid analogs with neurotransmitter systems, a hypothetical signaling pathway diagram illustrates how a this compound stereoisomer might modulate a generic receptor-mediated pathway.

Conclusion

The stereoisomers of this compound represent distinct chemical entities with the potential for unique biological activities. The ability to synthesize and separate these enantiomers is fundamental to advancing our understanding of their pharmacological effects and for the development of novel, highly specific therapeutic agents. Further research is warranted to fully elucidate the quantitative biological profiles of both (R)- and (S)-3-aminopentanoic acid to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to approach the study of these important chiral molecules.

References

Spectroscopic Profile of 3-Aminopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-aminopentanoic acid, a molecule of interest in various research and development contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique atomic arrangement.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at each position of the carbon backbone. The chemical shifts are influenced by the neighboring functional groups.

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 (-CH₂-COOH) | ~2.4 | Doublet of Doublets (dd) | ~7.5, 15.0 |

| H-3 (-CH(NH₂)-) | ~3.2 | Multiplet (m) | - |

| H-4 (-CH₂-CH₃) | ~1.6 | Multiplet (m) | - |

| H-5 (-CH₃) | ~0.9 | Triplet (t) | ~7.5 |

| -NH₂ | Variable | Broad Singlet (br s) | - |

| -COOH | Variable | Broad Singlet (br s) | - |

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| C-1 (-COOH) | ~175 |

| C-2 (-CH₂-COOH) | ~40 |

| C-3 (-CH(NH₂)-) | ~50 |

| C-4 (-CH₂-CH₃) | ~28 |

| C-5 (-CH₃) | ~10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display absorptions corresponding to the amine, carboxylic acid, and alkane functionalities.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3250 | Medium |

| C-H stretch (Alkane) | 2960 - 2850 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| C-N stretch (Amine) | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| Ion | m/z (expected) | Interpretation |

| [M+H]⁺ | 118.0863 | Molecular Ion (protonated) |

| [M-H₂O]⁺ | 100.0757 | Loss of water |

| [M-COOH]⁺ | 72.0808 | Loss of carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for D₂O, is added for referencing the chemical shifts.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer, such as a Bruker AVANCE 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 10-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 200-220 ppm.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is ground to a fine, homogeneous powder.

-

The powder is then compressed in a pellet die under high pressure (8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a water/acetonitrile mixture, typically at a concentration of 1-10 µg/mL.

-

A small amount of a volatile acid, such as formic acid (0.1%), may be added to promote protonation for positive ion mode analysis.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 3-Aminopentanoic Acid: Synthesis, and a Proposed Workflow for Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Aminopentanoic acid, a β-amino acid, is a molecule of interest in pharmaceutical development and organic synthesis.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and a proposed experimental workflow for its crystallization and subsequent crystal structure determination. Due to the current absence of published crystallographic data in prominent databases, this document outlines the necessary steps to achieve this goal, providing a roadmap for researchers in the field.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C5H11NO2.[2][3][4][5] It is a derivative of pentanoic acid with an amino group attached to the third carbon atom, classifying it as a β-amino acid.[2] The molecule is chiral, existing as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid.[1][4][6] It is a white crystalline solid and is soluble in water.[1] Its role as a building block in the synthesis of various pharmaceutical compounds underscores the importance of understanding its three-dimensional structure.[1]

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol [2][4] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | CCC(CC(=O)O)N[2] |

| InChI | InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)[2] |

| CAS Number | 18664-78-3[2][5] |

Synthesis of this compound: A Plausible Experimental Protocol

While various synthetic routes to β-amino acids exist, a common and effective method is the conjugate addition of an amine to an α,β-unsaturated carboxylic acid. The following is a detailed, plausible experimental protocol for the synthesis of this compound.

Materials:

-

trans-Pent-2-enoic acid

-

Ammonia (B1221849) (aqueous solution, 28-30%)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of trans-pent-2-enoic acid in 100 mL of methanol.

-

Ammonia Addition: To the stirred solution, slowly add 50 mL of a 28-30% aqueous ammonia solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.

-

Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and transfer it to a separatory funnel. Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. Extract the aqueous layer with three 50 mL portions of diethyl ether to remove any unreacted starting material.

-

Basification and Product Isolation: Adjust the pH of the aqueous layer to approximately 10-11 with a sodium hydroxide solution. The product, this compound, will be in its deprotonated form and soluble in the aqueous layer.

-

Purification (Ion-Exchange Chromatography): For high purity, the product can be purified using ion-exchange chromatography. Pass the basic aqueous solution through a column packed with a strongly acidic cation-exchange resin. Wash the column with deionized water to remove impurities. Elute the this compound from the resin with a dilute aqueous ammonia solution.

-

Crystallization: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a concentrated aqueous solution. General methods for crystallization of amino acids include slow evaporation of the solvent, cooling crystallization, or vapor diffusion. For this compound, slow evaporation of a concentrated aqueous solution at room temperature is a viable starting point.[7][8]

-

Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Proposed Workflow for Crystal Structure Determination

To date, the crystal structure of this compound has not been reported in major crystallographic databases. The following workflow outlines the necessary steps to determine its crystal structure.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides the foundational knowledge for its synthesis and a clear, logical workflow for its structural elucidation. The determination of its three-dimensional structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its biological activity and facilitating the design of novel therapeutics. Researchers are encouraged to pursue the crystallization and structural analysis of this important β-amino acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 8. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

The Biological Activity of 3-Aminopentanoic Acid: A Technical Overview and Research Perspective

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, presents an intriguing yet underexplored profile in the landscape of biologically active molecules. While its structural analogs have demonstrated significant activity within the central nervous system, particularly as modulators of GABAergic pathways, direct and comprehensive research into the specific biological functions of this compound remains notably scarce in publicly available literature. This technical guide synthesizes the current, limited understanding of this compound, drawing contextual insights from related compounds to highlight its potential areas of pharmacological interest. The conspicuous absence of quantitative biological data, detailed experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and delineates clear avenues for future research.

Introduction

This compound, also known as β-aminovaleric acid, is a chiral amino acid with the molecular formula C5H11NO2.[1][2][3] The stereochemistry of the molecule, particularly the (R)-enantiomer, is often considered the biologically active form in related compounds.[4] While extensively utilized as a building block in the synthesis of novel pharmaceutical agents, its intrinsic biological activity is not well-documented.[5] This guide aims to collate the sparse information available and to frame a forward-looking perspective on the potential bioactivities of this molecule, primarily by examining the established pharmacology of its structural isomers and other β-amino acids.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for any investigation into its biological activity.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| CAS Number | 18664-78-3 (racemate) | [1][3] |

| 131347-76-7 ((R)-enantiomer) | [4] | |

| 14389-77-6 ((S)-enantiomer) | [6] | |

| Appearance | Solid | |

| Functional Class | Beta-amino acid | [1] |

Known and Postulated Biological Activities

Neurological and CNS Activity

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a strong indicator of its potential neuroactivity.[3][7] Numerous GABA analogs are utilized as anticonvulsants, sedatives, and anxiolytics.[3]

Notably, research on 4-aminopentanoic acid , a structural isomer, has shown that its enantiomers can act as false GABAergic neurotransmitters, indicating that aminopentanoic acid scaffolds can interact with GABA systems. While direct evidence is lacking for the 3-amino isomer, this precedent suggests that a primary avenue of investigation should be its interaction with GABA receptors (GABA-A and GABA-B) and its potential role in modulating neuronal inhibition.[8] Derivatives of various amino acids have been synthesized and have shown anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test.[9][10][11]

Cytoprotective and Apoptotic Modulation

There is limited, indirect evidence to suggest that aminopentanoic acid derivatives may play a role in cellular survival and apoptosis. For instance, L-2-aminopentanoic acid, an alpha-isomer, has demonstrated anti-apoptotic activity in a human T-lymphoblastic leukemia cell line. While this is a different isomer, it highlights the potential for the broader class of aminopentanoic acids to influence programmed cell death pathways.

Signaling Pathways: A Hypothetical Framework

In the absence of direct experimental data for this compound, we can propose a hypothetical signaling pathway based on the known mechanisms of related GABAergic compounds. This diagram illustrates a potential mechanism of action if this compound were to act as a GABA-A receptor agonist.

Caption: Hypothetical signaling pathway of this compound as a GABA-A receptor agonist.

Experimental Protocols: A Roadmap for Future Research

To elucidate the biological activity of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that would be foundational in characterizing its pharmacological profile.

Receptor Binding Assays

-

Objective: To determine if this compound binds to GABA-A and GABA-B receptors.

-

Methodology: Radioligand binding assays using synaptic membrane preparations from rodent brains. For GABA-A receptors, [3H]muscimol or [3H]gabazine could be used as the radioligand. For GABA-B receptors, [3H]GABA in the presence of a GABA-A antagonist or a specific GABA-B agonist like [3H]baclofen would be appropriate. Varying concentrations of this compound would be used to compete with the radioligand, allowing for the determination of its binding affinity (Ki).

In Vitro Functional Assays

-

Objective: To assess the functional activity of this compound at GABA receptors.

-

Methodology: Two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing recombinant GABA receptors. Oocytes would be injected with cRNAs for the desired GABA-A or GABA-B receptor subunits. The application of this compound would be followed by measurement of changes in membrane current to determine if it acts as an agonist, antagonist, or allosteric modulator.

In Vivo Anticonvulsant Screening

-

Objective: To evaluate the potential anticonvulsant effects of this compound in animal models.

-

Methodology: Administration of this compound to mice or rats followed by induction of seizures using either maximal electroshock (MES) or a chemical convulsant such as pentylenetetrazole (PTZ). The ability of the compound to prevent or delay the onset of seizures would be quantified. A rotarod test should be conducted in parallel to assess for potential neurotoxicity.[9][10][11]

Caption: A proposed experimental workflow for characterizing the biological activity of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest due to the established neuroactive profiles of its structural analogs. However, a profound lack of direct research into its biological effects represents a critical gap in the scientific literature. The hypothetical frameworks and proposed experimental designs presented in this guide are intended to catalyze future research in this area. A thorough investigation into its receptor binding profile, functional activity, and in vivo effects is warranted and could potentially unveil a novel modulator of the central nervous system with therapeutic applications. The scientific community is encouraged to undertake these foundational studies to unlock the biological and pharmacological potential of this compound.

References

- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminopentanoic Acid Derivatives: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopentanoic acid derivatives, a class of compounds with significant potential in drug discovery and development. We delve into their physicochemical properties, synthesis methodologies, and diverse biological activities, with a focus on their antimicrobial, anticancer, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of novel therapeutic agents.

Core Physicochemical Properties of this compound

This compound, also known as β-aminovaleric acid, is a gamma-amino acid that serves as the foundational scaffold for the derivatives discussed in this guide. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | β-aminovaleric acid | |

| CAS Number | 18664-78-3 | [1][2] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule, allowing for a wide range of chemical modifications to generate diverse derivatives. The chirality at the C3 position also offers opportunities for stereoselective synthesis and evaluation of enantiomeric pairs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general and versatile approach involves the modification of the core this compound structure at the amino or carboxylic acid functionalities.

General Synthesis of N-Substituted this compound Derivatives

A common strategy for synthesizing N-substituted derivatives involves the reaction of this compound with various electrophilic reagents. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported through the reaction of 4-aminophenol (B1666318) with acrylic acid or its esters.[3]

Biological Properties and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Antimicrobial Activity

A notable area of investigation for this compound derivatives is their potential as novel antimicrobial agents, particularly against multidrug-resistant pathogens. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their in vitro antimicrobial activity against a panel of drug-resistant bacteria and fungi.[3]

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL) [3]

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | C. auris |

| 6 | >64 | >64 | 32 | 32 | 32 | 32 | >64 |

| 29 | 16 | >64 | >64 | >64 | >64 | >64 | >64 |

| 30 | 16 | 16 | 32 | 64 | >64 | >64 | >64 |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. VRE: Vancomycin-resistant Enterococcus faecalis.

The data indicates that specific substitutions on the this compound scaffold can lead to potent and selective antimicrobial activity. For instance, compound 6 displayed notable activity against several Gram-negative bacteria, while compounds 29 and 30 were effective against Gram-positive strains.[3]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. While comprehensive quantitative data for this compound derivatives in this area is still emerging, preliminary studies suggest their potential as antiproliferative agents. The general workflow for screening novel compounds for anticancer activity provides a framework for evaluating these derivatives.

Neuroprotective Effects

Amino acids and their derivatives play crucial roles in neurotransmission and have been investigated for their neuroprotective potential in various neurological disorders.[4] While specific signaling pathways for this compound derivatives are yet to be fully elucidated, their structural similarity to GABA suggests potential interactions with GABAergic systems.[5] Further research is warranted to explore their mechanisms of action in neuroprotection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of scientific research. This section provides methodologies for key experiments cited in this guide.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A general procedure for the synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester, a precursor for many derivatives, involves the reaction of 4-aminophenol with methyl acrylate (B77674) in 2-propanol at reflux.[3] For the synthesis of the diacid derivative, 4-aminophenol is reacted with acrylic acid in water at reflux.[3] Esterification of the resulting diacid can be achieved using an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[6][7]

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then used to inoculate a suitable broth medium. The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. The bacterial suspension is then diluted to the final desired concentration.[7][8]

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth medium.[8]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is sealed and incubated under appropriate conditions (e.g., 16-20 hours at 37°C).[8]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).[8]

In Vitro Anticancer Drug Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for In Vitro Anticancer Drug Screening.

Signaling Pathways

While specific signaling pathways for this compound derivatives are a subject of ongoing research, a hypothetical pathway illustrating a potential mechanism for neuroprotection is presented below. This diagram is based on common neuroprotective mechanisms involving the modulation of inflammatory and apoptotic pathways.

Caption: Hypothetical Neuroprotective Signaling Pathway.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationship studies, particularly in the context of antimicrobial activity, provide a strong foundation for the rational design of more potent and selective compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to better understand their mechanisms of action. Furthermore, comprehensive in vivo studies are necessary to evaluate their efficacy, pharmacokinetic profiles, and safety in preclinical models. The continued exploration of this promising class of compounds holds the potential to deliver novel treatments for a range of diseases.

References

- 1. This compound | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA analogue - Wikipedia [en.wikipedia.org]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. ijcrt.org [ijcrt.org]

Theoretical Investigations of 3-Aminopentanoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid, a non-proteinogenic β-amino acid, is a scaffold of interest in medicinal chemistry due to its presence in various natural products and its potential as a building block for peptidomimetics and other bioactive molecules. Understanding its conformational landscape, electronic properties, and potential for intermolecular interactions is crucial for the rational design of novel therapeutics. This technical guide provides an overview of the theoretical approaches used to study this compound, focusing on computational chemistry methods. It outlines the methodologies for conformational analysis and the calculation of key molecular properties. While detailed published theoretical studies on this specific molecule are limited, this guide presents a comprehensive framework for such investigations, including representative data and detailed computational protocols.

Introduction

This compound is a chiral β-amino acid with the amino group attached to the third carbon atom of a pentanoic acid backbone. Its structural isomers, particularly the (R) and (S) enantiomers, can exhibit distinct biological activities. The flexibility of its aliphatic chain, characterized by several rotatable bonds, results in a complex conformational space. Theoretical studies, primarily using quantum chemical methods, are indispensable for elucidating the preferred three-dimensional structures of this molecule and for predicting its physicochemical properties. Such studies provide insights that are often difficult to obtain through experimental methods alone and can guide synthetic efforts and biological evaluations.

A key aspect of the theoretical investigation of this compound is the conformational analysis, which aims to identify the low-energy conformers of the molecule in the gas phase and in solution. These conformers can have different dipole moments, steric profiles, and capacities for hydrogen bonding, all of which can influence their interaction with biological targets. Density Functional Theory (DFT) is a widely used computational method for such analyses, offering a good balance between accuracy and computational cost.

Theoretical Methodologies and Computational Protocols

The theoretical study of this compound typically involves a multi-step computational workflow. The primary goal is to perform a thorough conformational search and then calculate various molecular properties for the most stable conformers.

Conformational Analysis

A study on the conformational analysis of this compound and its anion has been reported, which involved varying the key torsion angles and optimizing the resulting geometries at the B3LYP/6-31++G** level of theory[1]. This approach allows for the mapping of the potential energy surface and the identification of local and global energy minima.

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation:

-

Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

-

Identify the key rotatable bonds (τ1, τ2, and τ3 as depicted in the diagram below).

-

-

Potential Energy Surface Scan:

-

Perform a relaxed scan of the potential energy surface by systematically rotating the identified torsion angles. For example, rotate each dihedral from 0° to 360° in steps of 18°.

-

At each step, the remaining geometrical parameters (bond lengths, angles) are optimized. This can be performed at a lower level of theory (e.g., B3LYP/6-31G*) to reduce computational cost.

-

-

Geometry Optimization of Minima:

-

Identify the energy minima from the potential energy surface scan.

-

Perform a full geometry optimization on each of these minima using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-31++G**). This ensures a more accurate determination of the conformer geometries and their relative energies.

-

-

Frequency Calculations:

-

Perform frequency calculations on each optimized structure at the same level of theory.

-

The absence of imaginary frequencies confirms that the structures correspond to true energy minima.

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE), which should be used to correct the relative energies of the conformers.

-

-

Solvation Effects (Optional but Recommended):

-

To simulate a more biologically relevant environment, re-optimize the most stable gas-phase conformers in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Water is a common choice for the solvent.

-

Calculation of Molecular Properties

Once the stable conformers have been identified, a range of molecular properties can be calculated to further characterize them.

Table 1: Calculated Molecular Properties of this compound

| Property | Description | Representative Value |

|---|---|---|

| Relative Energy (ΔE) | The energy of a conformer relative to the global minimum. | 0 - 5 kcal/mol |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. Used for correcting relative energies. | ~ 0.1 Hartree |

| Dipole Moment | A measure of the molecule's overall polarity. | 1 - 5 Debye |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms; correlates with drug transport properties. | 63.32 Ų[2] |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. | 0.1984[2] |

| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. | 2[2] |

| Number of H-bond Acceptors | The number of electronegative atoms with lone pairs. | 2[2] |

| Number of Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 3[2] |

Note: Representative values are provided for illustrative purposes. Actual values would be obtained from the output of the quantum chemical calculations.

Visualizing Computational Workflows and Molecular Structure

Visual diagrams are essential for understanding the relationships between different stages of a computational study and for illustrating the key structural features of the molecule under investigation.

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Key rotatable bonds in this compound for conformational analysis.

Discussion and Implications for Drug Development

The theoretical study of this compound provides valuable information for its application in drug development.

-

Pharmacophore Modeling: The identified low-energy conformers can be used to develop pharmacophore models. These models define the essential three-dimensional arrangement of functional groups required for biological activity and can be used for virtual screening of compound libraries to identify new drug candidates.

-

Peptidomimetic Design: As a β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. Knowledge of its conformational preferences is crucial for designing peptidomimetics that can adopt the desired secondary structures (e.g., helices, turns) to mimic the bioactive conformation of a natural peptide.

-

Structure-Activity Relationship (SAR) Studies: Calculated properties such as the electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO) can help in understanding and predicting the reactivity and interaction of this compound-containing molecules with their biological targets. This information is vital for guiding the chemical modification of lead compounds to improve their potency and selectivity.

Conclusion

Theoretical studies, particularly those employing quantum chemical methods like DFT, are powerful tools for characterizing the structural and electronic properties of this compound. Although the volume of published theoretical research specifically on this molecule is not extensive, the established computational methodologies provide a clear path for its in-depth investigation. The insights gained from such studies, including conformational preferences and key molecular descriptors, are of significant value to researchers in medicinal chemistry and drug development, facilitating the rational design of novel and effective therapeutic agents. The continued application of these theoretical approaches will undoubtedly accelerate the exploration of the full potential of this compound and its derivatives in medicine.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and physicochemical data for 3-aminopentanoic acid. The information is intended to support its safe use in research and development environments.

Chemical Identification and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 230.1 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 93.0 ± 22.6 °C | [3] |

| LogP | 0.02 | [3] |

Table 2: Physicochemical Properties of 5-Aminopentanoic Acid (Structural Isomer for Reference)

| Property | Value | Source |

| Melting Point | 157.5 °C | [4] |

| Water Solubility | 1000 mg/mL at 20 °C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source:[5]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[5]

-

Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize inhalation of dust.[3] Eyewash stations and safety showers should be readily accessible.

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of dust.[5]

-

Use in a well-ventilated area.[3]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed when not in use.[3]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: For large spills, evacuate the area. Wear appropriate PPE and prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological Information

There is a lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound in publicly available literature. The primary known toxicological effects are irritation to the skin, eyes, and respiratory system as indicated by the GHS hazard classification.[5]

Experimental Protocols

While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides a general procedure for its use as a reagent in a chemical synthesis. This protocol is illustrative and should be adapted based on the specific requirements of the experiment.

General Protocol for Use in a Reaction

-

Preparation:

-

Ensure the work area (e.g., fume hood) is clean and uncluttered.

-

Assemble all necessary glassware and equipment. Ensure glassware is dry.

-

Don the appropriate personal protective equipment (safety goggles, lab coat, gloves).

-

-

Weighing:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

-

Record the exact mass of the solid.

-

-

Addition to the Reaction Vessel:

-

As a solid: If the protocol calls for the addition of the solid directly, carefully add it to the reaction vessel containing the solvent or other reagents. An addition funnel for solids can be used for controlled addition.

-

As a solution: If the protocol requires a solution, place the weighed this compound in an appropriate flask. Add the specified solvent and stir or sonicate until the solid is fully dissolved. The solution can then be transferred to the reaction vessel via a syringe or cannula.

-

-

Reaction:

-

Proceed with the reaction as per the specific experimental procedure, monitoring as required.

-

-

Work-up and Purification:

-

Follow the specific work-up and purification steps for the desired product.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

-

Visualized Workflows

The following diagrams illustrate the logical flow for handling this compound and responding to emergencies.

Caption: Standard Laboratory Handling Workflow for this compound.

Caption: Emergency Response Protocol for Exposure to this compound.

References

Navigating the Solubility Landscape of 3-Aminopentanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of Solubility, Experimental Determination, and Predictive Insights for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminopentanoic acid, a beta-amino acid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide leverages data from its structural isomer, 5-aminopentanoic acid, to provide illustrative insights. Furthermore, detailed experimental protocols for determining solubility are presented, empowering researchers to ascertain precise data for their specific applications.

Core Concepts in Solubility

The solubility of an amino acid is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. Key factors include the polarity of both the solute and the solvent, the presence of functional groups capable of hydrogen bonding, and the overall hydrophobic/hydrophilic balance of the molecule. As a beta-amino acid, this compound possesses both a carboxylic acid and an amino group, rendering it amphoteric and capable of forming zwitterions in solution. This characteristic generally leads to higher solubility in polar protic solvents like water and lower solubility in non-polar organic solvents.

Quantitative Solubility Data (Illustrative)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | 20 | 1000 | [1] |

It is generally observed that the solubility of amino acids in water is significantly higher than in less polar organic solvents like ethanol (B145695) and methanol.[2] For instance, many amino acids exhibit reduced solubility in alcohols compared to aqueous solutions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various stages of drug development, including formulation and preclinical studies. Two common and reliable methods for determining the solubility of amino acids are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. Equilibrium is typically confirmed when the concentration of the solute in the solution remains constant over successive measurements.

-

Separation of Saturated Solution: Once equilibrium is established, carefully separate the saturated solution from the excess undissolved solid. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any particulate matter.

-

Sample Aliquoting: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions. This can be done in a drying oven at a temperature below the decomposition point of the amino acid or under reduced pressure using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it accurately. The difference between the final mass and the initial mass of the empty container gives the mass of the dissolved solute.

-

Calculation: The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

Spectrophotometric Method